

(4-Bromophenyl)(morpholino)methanone

molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Bromophenyl)
(morpholino)methanone

Cat. No.: B152215

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An In-Depth Technical Guide to (4-Bromophenyl)(morpholino)methanone

Executive Summary: This guide provides a comprehensive technical overview of **(4-Bromophenyl)(morpholino)methanone**, a key chemical intermediate for professionals in research, chemical synthesis, and drug development. We will explore its core molecular properties, outline a robust synthetic protocol and a self-validating analytical workflow, discuss its strategic applications in medicinal chemistry, and detail critical safety and handling procedures. This document is designed to serve as a practical resource, grounded in established chemical principles and authoritative data.

Core Molecular Profile

(4-Bromophenyl)(morpholino)methanone is a solid, stable organic compound classified as a halogenated heterocyclic building block. Its structure features a 4-bromophenyl group linked to a morpholine ring via a ketone functional group. This combination of a reactive halogenated aromatic ring and a saturated, medically relevant heterocycle makes it a valuable and versatile precursor in multi-step organic synthesis.^[1]

The compound is primarily utilized as a building block for creating more complex molecules, particularly in the design and synthesis of drug candidates.^[1] The morpholine and bromophenyl functional groups are known to impart specific biological activities and desirable pharmacokinetic properties.^[1]

Table 1: Chemical Identity and Properties of **(4-Bromophenyl)(morpholino)methanone**

Identifier	Value	Source
IUPAC Name	(4-Bromophenyl)(morpholin-4-yl)methanone	N/A
Molecular Formula	C ₁₁ H ₁₂ BrNO ₂	[1]
Molecular Weight	270.12 g/mol	[2]
CAS Number	127580-92-1	[1]
MDL Number	MFCD00447938	[1]
Physical Form	Solid	[2]
Storage	Room temperature	[1]
SMILES String	<chem>Brc1ccc(cc1)C(=O)N2CCOCC2</chem>	[2]
InChI Key	FTAGZJAFWFNHAP-UHFFFAOYSA-N	[2]

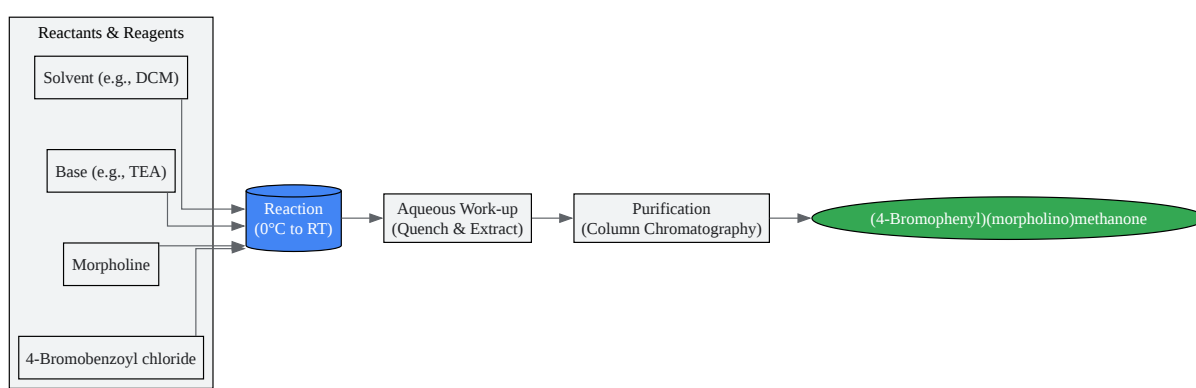
Synthesis and Mechanism

The most direct and industrially scalable synthesis of **(4-Bromophenyl)(morpholino)methanone** is the acylation of morpholine with 4-bromobenzoyl chloride. This is a classic example of a Schotten-Baumann reaction, which is a robust and high-yielding method for forming amide bonds.

Causality of Experimental Design:

- **Reactants:** 4-bromobenzoyl chloride is the activated carboxylic acid derivative (acyl halide), making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. Morpholine acts as the nucleophile via its secondary amine nitrogen.
- **Solvent:** An aprotic solvent like Dichloromethane (DCM) is chosen to dissolve the reactants without participating in the reaction.

- **Base:** A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. Its role is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. Neutralizing the acid prevents the protonation of the morpholine starting material, which would render it non-nucleophilic and halt the reaction.



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Caption: General workflow for the synthesis of **(4-Bromophenyl)(morpholino)methanone**.

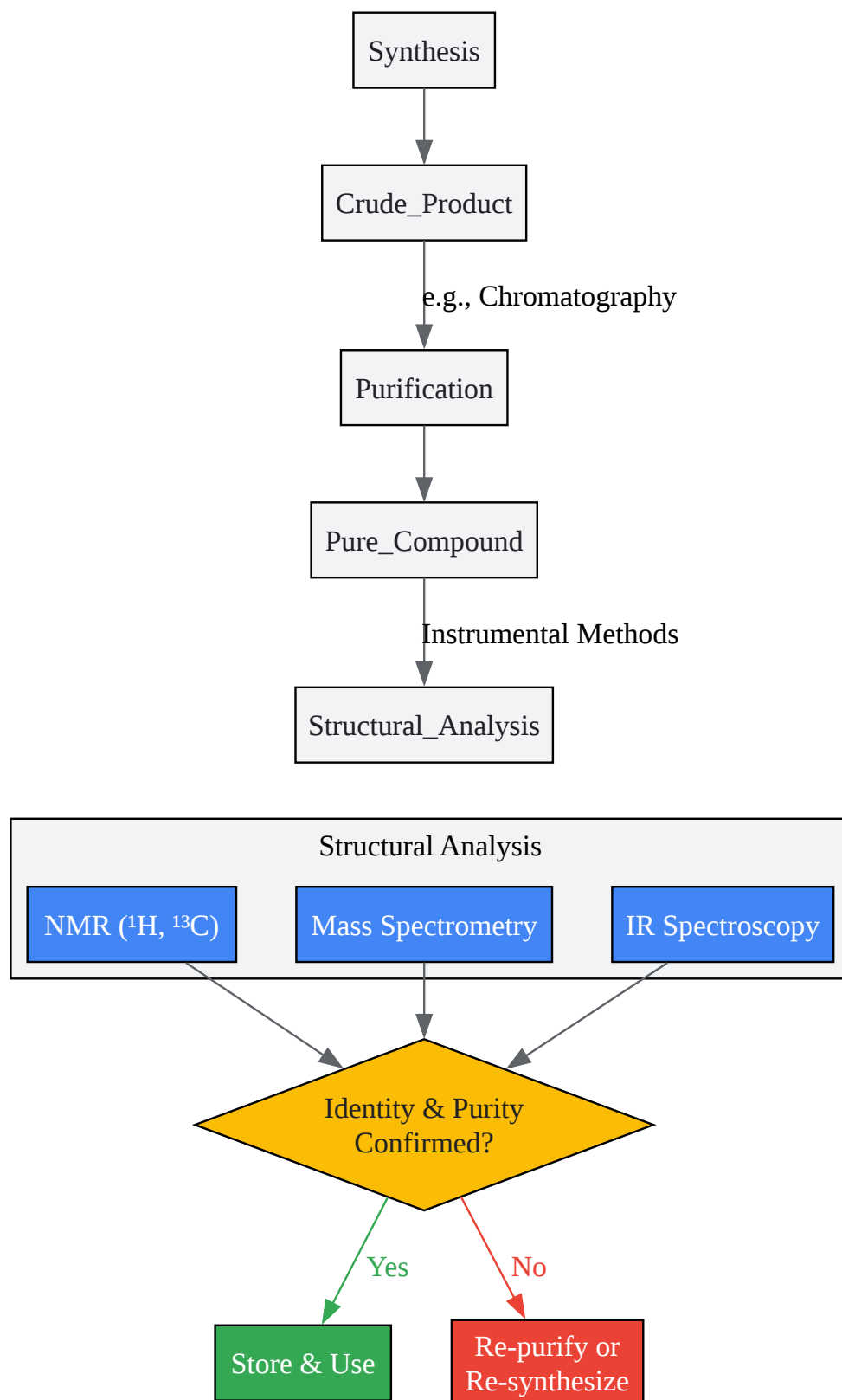
Experimental Protocol: Synthesis

- **Preparation:** To a round-bottom flask under a nitrogen atmosphere, add morpholine (1.0 eq.) and anhydrous dichloromethane (DCM, ~0.2 M). Cool the solution to 0°C in an ice bath.
- **Base Addition:** Add triethylamine (1.1 eq.) to the solution and stir for 5 minutes.
- **Acylation:** Dissolve 4-bromobenzoyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled morpholine solution over 15-20 minutes.

- **Reaction:** Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the morpholine is consumed.
- **Work-up:** Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.
- **Washing:** Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude solid by flash column chromatography (using a hexane/ethyl acetate gradient) or recrystallization to afford the pure **(4-Bromophenyl)(morpholino)methanone**.

Analytical Characterization: A Self-Validating System

Commercial suppliers may not provide analytical data for this compound; therefore, the buyer is responsible for confirming its identity and purity. A robust characterization workflow is essential for experimental integrity.



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Caption: Logical workflow for compound validation.

Table 2: Predicted Spectroscopic Data for **(4-Bromophenyl)(morpholino)methanone**

Technique	Expected Characteristics
¹ H NMR	~7.6 ppm (d, 2H): Aromatic protons ortho to the bromine atom. ~7.4 ppm (d, 2H): Aromatic protons ortho to the carbonyl group. ~3.7 ppm (m, 4H): Morpholine protons adjacent to the oxygen atom. ~3.5 ppm (m, 4H): Morpholine protons adjacent to the nitrogen atom.
¹³ C NMR	~169 ppm: Carbonyl carbon (amide). ~135 ppm: Aromatic C-Br. ~132 ppm, ~129 ppm: Aromatic CH carbons. ~127 ppm: Quaternary aromatic carbon attached to carbonyl. ~67 ppm: Morpholine carbons adjacent to oxygen. ~45 ppm: Morpholine carbons adjacent to nitrogen.
IR (Infrared)	~1640 cm ⁻¹ : Strong C=O stretch (amide). ~1250 cm ⁻¹ : C-N stretch. ~1115 cm ⁻¹ : C-O-C stretch (ether). ~1010 cm ⁻¹ : C-Br stretch.
MS (Mass Spec)	m/z 270/272: Molecular ion peak showing a characteristic 1:1 isotopic pattern due to the presence of Bromine (⁷⁹ Br and ⁸¹ Br).

Applications in Research & Drug Development

The utility of **(4-Bromophenyl)(morpholino)methanone** stems from its two distinct functional domains:

- The 4-Bromophenyl Moiety: The bromine atom serves as a versatile synthetic handle. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of diverse chemical functionalities, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

- **The Morpholine Moiety:** Morpholine is a privileged scaffold in medicinal chemistry. Its inclusion in a drug candidate often improves aqueous solubility, metabolic stability, and overall pharmacokinetic profiles. It can also act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets. The morpholine ring is a common feature in many approved drugs, including PI3 kinase inhibitors used in oncology.[3]

Its role as an intermediate allows researchers to build upon its core structure to develop novel compounds for various therapeutic areas, such as antivirals and enzyme inhibitors.[3][4]

Safety, Handling, and Storage

(4-Bromophenyl)(morpholino)methanone is classified as harmful if swallowed and is known to cause skin irritation.[5] Adherence to strict safety protocols is mandatory.

Table 3: GHS Hazard Information

Pictogram	Signal Word	Hazard Statements
GHS07	Warning	H302: Harmful if swallowed. H315: Causes skin irritation.[5] H401: Toxic to aquatic life.[5]

Protocol: Safe Handling and Storage

- **Engineering Controls:** Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust. Ensure an eyewash station and safety shower are readily accessible.[6]
- **Personal Protective Equipment (PPE):** Wear appropriate PPE at all times, including:
 - Nitrile gloves (inspect before use).[5]
 - Chemical safety goggles or a face shield.[6]
 - A lab coat.

- Handling: Avoid creating dust. Do not eat, drink, or smoke in the handling area.^[5] Wash hands thoroughly after handling.^[5] Avoid contact with skin and eyes.^[7]
- Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.^[6] Keep away from strong oxidizing agents, strong acids, and strong bases.^[7]
- Disposal: Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations at an approved waste disposal plant.^[5]

Conclusion

(4-Bromophenyl)(morpholino)methanone is more than a simple chemical; it is an enabling tool for innovation in the chemical and pharmaceutical sciences. Its well-defined molecular structure, predictable reactivity, and relevance to medicinal chemistry make it an indispensable building block. By understanding its synthesis, characterization, and safe handling as detailed in this guide, researchers can effectively leverage this compound to accelerate the discovery and development of novel molecules with significant scientific and therapeutic potential.

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- To cite this document: BenchChem. [(4-Bromophenyl)(morpholino)methanone molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b152215#4-bromophenyl-morpholino-methanone-molecular-weight-and-formula]

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